2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile

Übersicht

Beschreibung

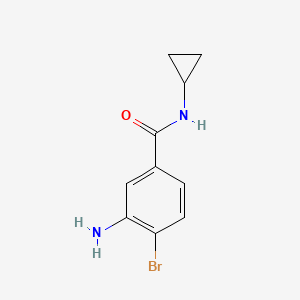

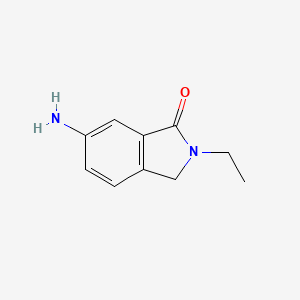

“2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile” is a chemical compound with the empirical formula C10H8N4. It has a molecular weight of 184.20 .

Synthesis Analysis

While I don’t have specific information on the synthesis of “2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile”, 1,8-naphthyridines can be synthesized through various methods including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Molecular Structure Analysis

The molecular structure of “2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile” is characterized by a naphthyridine core, which is a type of heterocyclic compound. The compound has a methyl group attached to one of the carbon atoms in the ring and an amino group attached to another carbon atom. The naphthyridine ring also has a carbonitrile group attached to it .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen

Corrosion Inhibitor : This compound and its derivatives have been explored as corrosion inhibitors for steel in hydrochloric acid environments. They demonstrate significant inhibition efficiency and are mixed-type inhibitors with predominant cathodic control (Ansari & Quraishi, 2015).

Serotonin 5-HT3 Receptor Antagonists : Derivatives of this compound have been synthesized and evaluated as serotonin 5-HT3 receptor antagonists, showing potential for therapeutic applications (Mahesh, Perumal & Pandi, 2004).

Alzheimer's Disease Therapy : It has been used in the synthesis of agents for Alzheimer's disease therapy, showing moderate and selective human acetylcholinesterase inhibition (Balmori et al., 2017).

Antibacterial Evaluation : Certain derivatives have been synthesized and evaluated for their antibacterial properties against pathogens like Escherichia coli (Santilli, Scotese & Yurchenco, 1975).

Antimicrobial and Antifungal Agents : Some derivatives have shown antimicrobial and antifungal activities, highlighting their potential as therapeutic agents (Al-Omran, El-Khair & Mohareb, 2002).

Green Synthesis Methods : The compound has been synthesized using environmentally friendly methods, emphasizing sustainable chemistry practices (Shivhare, Srivastava & Siddiqui, 2019).

Safety And Hazards

Zukünftige Richtungen

The future directions for research on “2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile” would depend on its potential applications. Given the diverse biological activities and photochemical properties of naphthyridines, potential areas of interest could include medicinal chemistry, materials science, and the development of more ecofriendly, safe, and atom economical approaches for the synthesis of 1,8-naphthyridines .

Eigenschaften

IUPAC Name |

2-amino-6-methyl-1,8-naphthyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c1-6-2-7-3-8(4-11)9(12)14-10(7)13-5-6/h2-3,5H,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWOYWYUGJKKFNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=C(N=C2N=C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673621 | |

| Record name | 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile | |

CAS RN |

1203499-48-2 | |

| Record name | 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1203499-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

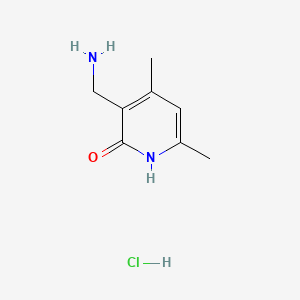

![2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B581347.png)

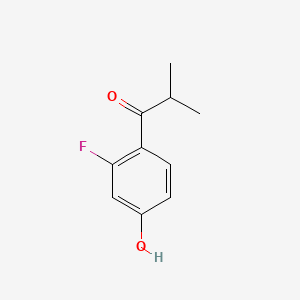

![Benzyl 3-oxo-2,3,7,8-tetrahydropyrido[4,3-c]pyridazine-6(5H)-carboxylate](/img/structure/B581353.png)

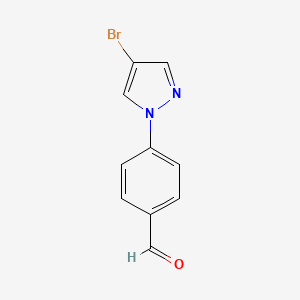

![6-Bromofuro[3,2-b]pyridine-2-carbaldehyde](/img/structure/B581354.png)